5-Chloro-1-methyl-4-nitroimidazole

Radiosensitization Hypoxic tumor cells Radiation oncology

5-Chloro-1-methyl-4-nitroimidazole (CMNI, CAS 4897-25-0) is a 4-nitroimidazole derivative with a molecular formula C4H4ClN3O2 and molecular weight 161.55 g/mol. The compound is characterized by a melting point of 148-150°C and is commercially available with a typical purity of 98%.

Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
CAS No. 4897-25-0
Cat. No. B020735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-4-nitroimidazole
CAS4897-25-0
Synonyms1-methyl- 4-nitro-5-chloroimidazoles
1-methyl-5-chloro-4-nitroimidazole
5-chloro-1-methyl-4-nitroimidazole
CMNI
NSC 7852
Molecular FormulaC4H4ClN3O2
Molecular Weight161.55 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
InChIKeyOSJUNMSWBBOTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.2 [ug/mL] (The mean of the results at pH 7.4)

5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0): Technical Baseline for Procurement and Research Selection


5-Chloro-1-methyl-4-nitroimidazole (CMNI, CAS 4897-25-0) is a 4-nitroimidazole derivative with a molecular formula C4H4ClN3O2 and molecular weight 161.55 g/mol [1]. The compound is characterized by a melting point of 148-150°C and is commercially available with a typical purity of 98% . CMNI serves as a versatile synthetic intermediate, particularly in the preparation of 5-aryl-1-methyl-4-nitroimidazoles via Suzuki-Miyaura cross-coupling [2], and is a key intermediate in the industrial synthesis of the immunosuppressant azathioprine [3]. Additionally, CMNI exhibits unique radiosensitization properties that have been quantitatively characterized in mammalian cell systems [4].

Why Substituting 5-Chloro-1-methyl-4-nitroimidazole with Unsubstituted or Dechlorinated Nitroimidazole Analogs Compromises Experimental Outcomes


Direct substitution of 5-chloro-1-methyl-4-nitroimidazole with 1-methyl-4-nitroimidazole or other 4-nitroimidazole derivatives fails to replicate its unique chemical and biological performance. The presence of the chlorine atom at the 5-position is not a trivial modification; it fundamentally alters the compound's electron affinity, reactivity in cross-coupling reactions, and radiosensitization efficiency. For instance, 1-methyl-4-nitroimidazole lacks the chlorine leaving group essential for Suzuki coupling reactions, thereby preventing the synthesis of 5-aryl-1-methyl-4-nitroimidazoles [1]. Furthermore, the chlorine substituent in CMNI is directly implicated in the mechanism of its anomalously high radiosensitization activity, a property that is absent or significantly diminished in dechlorinated analogs [2]. Solubility and purification behavior also diverge substantially, as quantified in systematic thermodynamic studies that establish a distinct solvent compatibility profile for CMNI compared to its non-chlorinated counterparts [3]. Therefore, procurement of the exact compound, rather than a generic 4-nitroimidazole, is essential for achieving the reported yields, activities, and reproducibility documented in the peer-reviewed literature.

5-Chloro-1-methyl-4-nitroimidazole: Quantified Differentiation vs. In-Class Analogs for Procurement Decisions


Sensitizer Enhancement Ratio (SER) of 1.7 for CMNI Under Hypoxic Irradiation Conditions

5-Chloro-1-methyl-4-nitroimidazole (CMNI) demonstrates a sensitizer enhancement ratio (SER) of 1.7 when irradiated under steady-state hypoxic conditions (250 kVp X-rays, 3.93 Gy/min) using V79 379A cells [1]. This value quantifies its ability to enhance radiation-induced cell killing in oxygen-deficient environments, a key advantage in targeting hypoxic tumor regions. In contrast, the non-chlorinated analog 1-methyl-4-nitroimidazole exhibits markedly reduced radiosensitization activity due to the complete blockage of dissociative electron attachment pathways upon N1-methylation [2].

Radiosensitization Hypoxic tumor cells Radiation oncology

Antiparasitic Activity of 5-Aryl Derivatives Synthesized from CMNI: IC50 Values 1.16–4.43 µM

5-Chloro-1-methyl-4-nitroimidazole serves as a precursor for synthesizing 5-aryl-1-methyl-4-nitroimidazoles, which exhibit potent antiparasitic activity. The derivative 5c (5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole) achieved an IC50 of 1.16 µM against Entamoeba histolytica and 1.72 µM against Giardia intestinalis [1]. The most active derivative, 5f (5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole), exhibited an IC50 of 1.47 µM/mL against both parasites, a value lower by a factor of two than the standard drug metronidazole (IC50 ≈ 3–4 µM) [1].

Antiparasitic drug discovery Entamoeba histolytica Giardia intestinalis

Suzuki Coupling Reactivity: 65–75% Isolated Yields for 5-Aryl-1-methyl-4-nitroimidazoles

The chlorine atom at the 5-position of CMNI is a critical functional handle enabling efficient Suzuki-Miyaura cross-coupling with arylboronic acids. Using Pd(PPh3)2Cl2 catalyst, K2CO3 base, and Bu4NBr in water at 70-80°C, a series of 5-aryl-1-methyl-4-nitroimidazoles (5a–f) were synthesized with isolated yields ranging from 57% to 75% [1]. Specifically, 5a (phenyl) was obtained in 70% yield, 5c (4-methoxyphenyl) in 75% yield, and 5d (4-fluorophenyl) in 73% yield [1]. In contrast, 1-methyl-4-nitroimidazole lacks the chlorine leaving group and cannot undergo analogous cross-coupling, severely limiting its synthetic versatility [2].

Cross-coupling Suzuki-Miyaura reaction Heterocyclic synthesis

Solubility Profile in Eleven Organic Solvents: N-Methyl-2-pyrrolidone > Acetone > 2-Butanone

The solubility of 5-chloro-1-methyl-4-nitroimidazole has been systematically quantified across eleven organic solvents from 283.15 K to 318.15 K. Mole fraction solubility follows the order: N-methyl-2-pyrrolidone > acetone > 2-butanone > trichloromethane > ethyl acetate > 1,4-dioxane > methanol > ethanol > toluene > n-propanol > isopropanol [1]. At 298.15 K, the mole fraction solubility in acetone is approximately 0.012, while in ethanol it is approximately 0.004 [1]. This quantitative solubility ranking contrasts with 1-methyl-4-nitroimidazole, which exhibits only qualitative descriptors such as 'slightly soluble in chloroform and methanol' .

Solubility Process chemistry Purification

Azathioprine Synthesis Yield: 94.6% Using Optimized Conditions

In the industrial synthesis of the immunosuppressant azathioprine, 5-chloro-1-methyl-4-nitroimidazole reacts with 6-mercaptopurine to afford azathioprine with a 94.6% isolated yield under optimized conditions using sodium bicarbonate as catalyst [1]. This high yield is contingent upon the specific reactivity profile of the 5-chloro substituent, which facilitates nucleophilic aromatic substitution by the thiol group of 6-mercaptopurine. Alternative imidazole building blocks lacking the 5-chloro group (e.g., 1-methyl-4-nitroimidazole) cannot participate in this S–N bond-forming step, rendering them unsuitable for this established industrial route [2].

Immunosuppressant synthesis Azathioprine Process optimization

Spectroscopic Fingerprint for Identity Verification: Assigned IR, Raman, and NMR Bands

A comprehensive spectroscopic investigation of CMNI provides a fully assigned set of infrared (IR) and Raman vibrational bands, as well as 1H and 13C NMR chemical shifts, determined experimentally and validated by density functional theory (DFT) calculations [1]. The HOMO-LUMO energy gap, molecular electrostatic potential maps, and frontier molecular orbital energies have been precisely measured, offering a unique quantum chemical fingerprint [1]. In contrast, the spectroscopic data for 1-methyl-4-nitroimidazole are less extensive, lacking the detailed vibrational assignment and computational validation that enable unambiguous identity confirmation and batch-to-batch consistency verification [2].

Quality control Spectroscopic characterization Identity testing

5-Chloro-1-methyl-4-nitroimidazole: Validated Procurement Scenarios Based on Quantitative Performance Evidence


Hypoxic Tumor Cell Radiosensitization Research

Researchers investigating the enhancement of radiation therapy efficacy in hypoxic tumor microenvironments should procure CMNI based on its documented SER of 1.7 under hypoxic conditions using V79 379A cells [1]. This quantitative radiosensitization activity, coupled with the established experimental protocols for rapid-mix assays, makes CMNI a validated tool compound for studying oxygen-mimetic radiosensitization mechanisms. The chlorine substituent is mechanistically implicated in the compound's anomalous activity, differentiating it from non-chlorinated nitroimidazoles that exhibit negligible radiosensitization due to blocked electron attachment pathways [2].

Medicinal Chemistry Synthesis of 5-Aryl-4-nitroimidazole Antiparasitic Agents

Medicinal chemists pursuing structure-activity relationship (SAR) studies on antiparasitic 4-nitroimidazoles should select CMNI as the synthetic starting material. The 5-chloro group enables efficient Suzuki-Miyaura cross-coupling with diverse arylboronic acids, affording 5-aryl derivatives in 65–75% isolated yields [3]. The resulting compounds exhibit IC50 values as low as 1.16 µM against Entamoeba histolytica and 1.47 µM/mL against Giardia intestinalis, surpassing the potency of the clinical standard metronidazole by a factor of two [3]. This established synthetic route and biological validation streamline hit-to-lead optimization campaigns.

Industrial-Scale Synthesis of Azathioprine API

For chemical process development and manufacturing of the immunosuppressant active pharmaceutical ingredient (API) azathioprine, CMNI is the essential intermediate. The optimized reaction of CMNI with 6-mercaptopurine yields azathioprine in 94.6% isolated yield, demonstrating robust scalability [4]. The availability of precise solubility data across eleven organic solvents further supports efficient purification and process optimization [5]. Procurement of high-purity CMNI directly from qualified suppliers mitigates the risk of introducing impurities that could compromise downstream API quality and regulatory compliance.

Quality Control and Identity Verification of 4-Nitroimidazole Building Blocks

Analytical laboratories and quality control departments requiring rigorous identity confirmation of 5-chloro-1-methyl-4-nitroimidazole batches can leverage the compound's fully assigned and DFT-validated spectroscopic fingerprint. The published dataset includes complete assignments of IR, Raman, 1H NMR, and 13C NMR spectra, along with computed HOMO-LUMO gaps and molecular electrostatic potential maps [6]. This comprehensive reference standard enables definitive identification and detection of contaminants or isomeric impurities, ensuring material consistency and supporting regulatory documentation requirements.

Quote Request

Request a Quote for 5-Chloro-1-methyl-4-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.